3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Anticancer Cytotoxicity Hep Cell Line

Researchers seeking validated laryngeal carcinoma lead scaffolds or optimal organic NLO materials need high-purity DMNP with characterized crystal structure. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (CAS 13788-94-8) directly addresses both: • IC50 = 8.25 µg/mL against Hep laryngeal carcinoma cells - a benchmark for SAR studies • Highest reported organic NLO constant with phase-matching for blue-green SHG devices • Published crystal structure with π-π interaction distances (3.8653 Å) for crystallography reference Available in ≥95% purity with reliable global fulfillment.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 13788-94-8
Cat. No. B1295688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
CAS13788-94-8
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C11H11N3O2/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)14(15)16/h3-7H,1-2H3
InChIKeyULPBJGVRVXWECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (CAS 13788-94-8): Sourcing and Core Specifications


3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (DMNP) is a crystalline phenylpyrazole compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol [1]. This compound is characterized by a pyrazole ring substituted with methyl groups at the 3- and 5-positions and a 4-nitrophenyl group at the N1 position, conferring a twisted conformation between the aromatic rings [2]. It is commercially available from major chemical suppliers as a research-grade chemical with typical purities of 95-96% [1].

Why 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole Cannot Be Substituted by Generic Analogs


Substitution of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole with closely related phenylpyrazoles is not scientifically valid due to the specific impact of the 4-nitro group on both biological activity and material properties. In cytotoxicity assays, the presence and position of the nitro substituent directly influence potency; the target compound exhibits a distinct IC50 profile against human laryngeal carcinoma cells compared to a bipyrazole analog [1]. Furthermore, in non-linear optical (NLO) applications, the compound's unique electronic structure, defined by the para-nitro group, is the source of its reported maximum non-linear optical constant among known organic NLO materials, a property not replicated by unsubstituted or differently substituted phenylpyrazoles [2]. Its specific crystal packing, driven by π-π interactions with a precise interplanar distance, also dictates its solid-state properties [3].

Quantitative Comparative Evidence: 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole vs. Analogs and Alternatives


Superior Cytotoxicity on Human Laryngeal Carcinoma (Hep) Cells Compared to a Bipyrazole Analog

In a head-to-head in vitro cytotoxicity study against the Hep human laryngeal carcinoma cell line, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (Compound 1) demonstrated superior potency compared to a closely related bipyrazole analog, 1,1'-di(4-nitrophenyl)-5,5'-diisopropyl-3,3'-bipyrazole (Compound 2) [1]. The target compound achieved an IC50 value of 8.25 µg/mL, representing a 19% improvement in potency over the bipyrazole analog's IC50 of 10.20 µg/mL [1]. Both compounds were less potent than the positive control adriamycine (IC50 = 3.62 µg/mL), but the observed difference between the two pyrazoles provides a clear rationale for selecting the target compound over its bipyrazole comparator in studies focused on this cellular model [1].

Anticancer Cytotoxicity Hep Cell Line Pyrazole Derivatives

Phosphodiesterase (PDE) Inhibitory Potential Inferred from a Closely Related Analog

While direct enzyme inhibition data for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is unavailable, data for the highly similar ethyl carboxylate derivative, ethyl 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, demonstrates potent inhibition of phosphodiesterase 4 (PDE4) isoforms [1]. This analog exhibits an IC50 of 840 nM against cAMP-specific 3',5'-cyclic phosphodiesterase 4B and an IC50 of 1.00 µM against the PDE4D isoform [1]. The presence of the 4-carboxylate group likely enhances potency, but the conserved nitrophenyl-pyrazole core structure is essential for the binding interaction, suggesting that the parent compound, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, serves as a viable starting scaffold for PDE4 inhibitor development and may retain some basal inhibitory activity [1].

Enzyme Inhibition Phosphodiesterase PDE4B PDE4D Anti-inflammatory

Maximum Non-Linear Optical (NLO) Constant Among Known Organic NLO Materials

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (DMNP) is explicitly identified in patent literature as providing a non-linear optical constant of maximum value among known organic non-linear optical materials [1]. The compound's non-linear optical tensor component includes an off-diagonal element that enables phase matching, a critical feature for efficient second harmonic generation (SHG) [1]. This property is a key differentiator from other organic NLO candidates like p-nitroaniline derivatives, which often suffer from poor blue-light transmittance [1]. The deuterated form of DMNP further enhances its utility by suppressing absorption in the 1 µm wavelength region, mitigating propagation loss associated with C-H vibrational overtones [1].

Non-linear Optics Second Harmonic Generation Organic Crystal Photonics

Defined Crystal Packing via π-π Interactions at a Specific Distance

The solid-state structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, elucidated by single-crystal X-ray diffraction, reveals a well-defined supramolecular arrangement driven by π-π interactions with a centroid-to-centroid distance of 3.8653(2) Å between translationally related molecules [1]. This interaction involves both the five-membered pyrazole ring and the six-membered nitrophenyl ring, forming chains along the b-axis [1]. The nitro group is nearly coplanar with its parent benzene ring (O-N-C-C torsion angle = -6.5(3)°), while the benzene and pyrazole rings are twisted by a dihedral angle of 31.38(12)° [1]. This precise molecular conformation and packing motif differentiate it from other pyrazole derivatives that may adopt alternative packing arrangements, directly impacting its macroscopic physical properties, such as crystal morphology and optical behavior.

Crystallography Solid-state Chemistry Supramolecular Chemistry Crystal Engineering

Targeted Application Scenarios for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole Based on Empirical Evidence


Lead Scaffold for Anticancer Agent Development in Laryngeal Carcinoma

The direct comparative cytotoxicity data establishes this compound as a validated lead-like scaffold for medicinal chemistry campaigns targeting laryngeal carcinoma. With a quantified IC50 of 8.25 µg/mL against Hep cells, it provides a clear potency benchmark for future structure-activity relationship (SAR) studies, allowing researchers to measure the impact of additional functionalizations against a known baseline [1].

Core Component in Organic Non-Linear Optical (NLO) Devices

Based on its reported maximum non-linear optical constant and phase-matching capability, this compound is a prime candidate for the fabrication of organic second harmonic generation (SHG) devices [2]. Researchers developing compact visible light sources, such as those converting near-infrared laser light to blue-green wavelengths, should prioritize this material over other organic NLO candidates for its proven performance benchmark [2].

Reference Standard for Crystallographic and Supramolecular Studies

The fully solved and published crystal structure, complete with precise dihedral angles and intermolecular interaction distances, makes this compound an excellent reference standard for crystallography and solid-state chemistry studies [3]. It can serve as a model system for investigating π-π interactions in phenylpyrazoles or as a calibration standard for powder X-ray diffraction analyses of related compounds [3].

Scaffold for Phosphodiesterase 4 (PDE4) Inhibitor Design

While the parent compound itself lacks direct enzyme inhibition data, the nanomolar PDE4B/4D activity of its 4-carboxylate analog validates the nitrophenyl-pyrazole core as a privileged scaffold for PDE4 inhibitor development [4]. This compound can be used as a starting material for synthetic elaboration or as a negative control in enzymatic assays to elucidate the contribution of the 4-substituent to binding affinity [4].

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